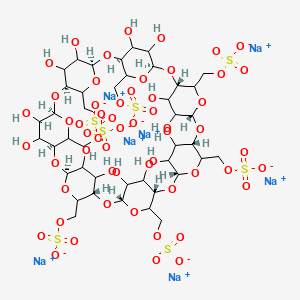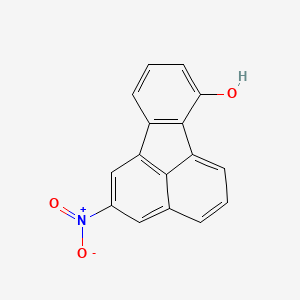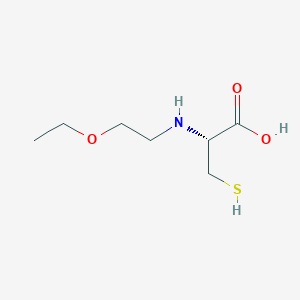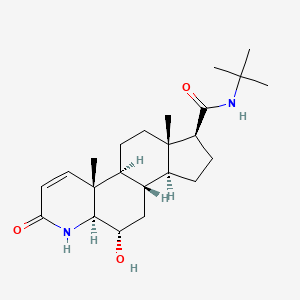
6-O-Sulfo-b-cyclodextrin sodium salt
Overview
Description
6-O-Sulfo-β-cyclodextrin sodium salt is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has a negatively charged sulfonate group attached to the sixth carbon of the glucose unit, which enhances its solubility and stability in aqueous solutions. It is widely used in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Sulfo-β-cyclodextrin sodium salt typically involves the sulfonation of β-cyclodextrin. A common method uses sulfamic acid as the sulfonating agent. The reaction is carried out in an aqueous medium, and the pH is adjusted to around 9 using sodium hydroxide . The reaction mixture is then filtered, and the product is purified through size-exclusion chromatography and other techniques .
Industrial Production Methods
Industrial production of 6-O-Sulfo-β-cyclodextrin sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified and dried to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-O-Sulfo-β-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyclodextrin ring can form inclusion complexes with various guest molecules .
Common Reagents and Conditions
Common reagents used in reactions involving 6-O-Sulfo-β-cyclodextrin sodium salt include nucleophiles such as amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under mild conditions .
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
6-O-Sulfo-β-cyclodextrin sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chiral mobile phase additive in high-performance liquid chromatography (HPLC) for the enantiomeric separation of chiral compounds.
Biology: The compound is employed in the study of protein-ligand interactions and as a stabilizing agent for proteins and enzymes.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: The compound finds applications in the formulation of cosmetics and personal care products due to its ability to form inclusion complexes with various active ingredients.
Mechanism of Action
The mechanism of action of 6-O-Sulfo-β-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This property enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .
Comparison with Similar Compounds
Similar Compounds
β-Cyclodextrin: The parent compound without the sulfonate modification.
Hydroxypropyl-β-cyclodextrin: A modified cyclodextrin with hydroxypropyl groups.
Sulfobutyl Ether-β-cyclodextrin: Another sulfated derivative with a sulfobutyl ether group.
Uniqueness
6-O-Sulfo-β-cyclodextrin sodium salt is unique due to its specific sulfonate modification, which provides a balance of hydrophilicity and hydrophobicity, making it highly effective in forming stable inclusion complexes with a wide range of guest molecules .
Properties
IUPAC Name |
heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDYIAUDQVKGF-ARCFIYGDSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na7O56S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1849.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)




![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)





